molecular formula C11H12BrNO2 B2696542 5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid CAS No. 1599746-48-1

5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid

Cat. No.: B2696542
CAS No.: 1599746-48-1
M. Wt: 270.126
InChI Key: PETKWRPYQSUVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and an amino group attached to a 2-methylcyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid typically involves the bromination of 2-[(2-methylcyclopropyl)amino]benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and amino groups on the benzene ring can participate in various biochemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

5-bromo-2-[(2-methylcyclopropyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-6-4-10(6)13-9-3-2-7(12)5-8(9)11(14)15/h2-3,5-6,10,13H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETKWRPYQSUVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.